5-fluoro-1H-indol-7-amine 5-fluoro-1H-indol-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13561774
InChI: InChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2
SMILES:
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol

5-fluoro-1H-indol-7-amine

CAS No.:

Cat. No.: VC13561774

Molecular Formula: C8H7FN2

Molecular Weight: 150.15 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-1H-indol-7-amine -

Specification

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
IUPAC Name 5-fluoro-1H-indol-7-amine
Standard InChI InChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2
Standard InChI Key FGNBQVXDZXGKBI-UHFFFAOYSA-N
Canonical SMILES C1=CNC2=C(C=C(C=C21)F)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5-Fluoro-1H-indol-7-amine belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The fluorine substituent at position 5 and the amine group at position 7 introduce distinct electronic and steric effects that influence reactivity and intermolecular interactions. Comparative analysis with 7-fluoro-1H-indol-5-amine (PubChem CID: 57415830) reveals that fluorine placement significantly alters dipole moments and hydrogen-bonding capabilities . For example, fluorine’s electronegativity enhances the acidity of proximal hydrogen atoms, potentially affecting binding affinities in biological systems.

Table 1: Key Physicochemical Properties of Fluoroindole Derivatives

Property5-Fluoro-1H-indol-7-amine (Theoretical)7-Fluoro-1H-indol-5-amine (Empirical)
Molecular FormulaC₈H₇FN₂C₈H₇FN₂
Molecular Weight (g/mol)150.15150.15
Boiling Point (°C)N/A354 (at 760 mmHg)
Melting Point (°C)N/A96–100
Density (g/cm³)~1.251.268
LogP (Partition Coeff.)~2.1 (Predicted)2.3 (Calculated)

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) data for analogous compounds, such as 7-fluoro-1-tosyl-1H-indole, indicate distinct shifts for fluorine and amine protons. For instance, the 1H^1H NMR spectrum of 7-fluoro-5-methyl-1H-indole shows a doublet of doublets at δ 6.95 ppm (J = 1.76, 11.44 Hz) for the aromatic proton adjacent to fluorine, while the amine proton resonates as a broad singlet near δ 5.2 ppm . Such patterns aid in structural validation during synthesis.

Synthesis and Functionalization

Synthetic Routes

The synthesis of 5-fluoro-1H-indol-7-amine remains unreported in the literature, but methodologies for related fluoroindoles offer viable pathways. A common strategy involves:

  • Direct Fluorination: Electrophilic fluorination of indole precursors using reagents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI).

  • Palladium-Catalyzed Coupling: Suzuki-Miyaura reactions to introduce fluorine at specific positions, followed by deprotection of amine groups .

  • Reductive Amination: Reduction of nitro intermediates (e.g., 5-fluoro-7-nitroindole) using hydrogen gas and palladium on carbon .

Challenges include regioselectivity in fluorination and amine protection-deprotection sequences. For example, the synthesis of 5,7-difluoroindole derivatives requires precise temperature control to avoid side reactions, as seen in the preparation of influenza inhibitors .

Derivatization Strategies

Functionalization of the amine group enables diversification:

  • Acylation: Reaction with acyl chlorides to form amides, enhancing metabolic stability.

  • Sulfonylation: Introduction of sulfonyl groups (e.g., tosyl) to modulate solubility and crystallinity .

  • Cross-Coupling: Buchwald-Hartwig amination to install aryl or alkyl substituents, expanding pharmacological potential .

Biological and Pharmacological Relevance

Mechanism of Action

Fluoroindoles exhibit broad bioactivity due to their ability to mimic endogenous molecules. For instance, 5-fluoro-1H-indole-2-carboxamide derivatives demonstrate lipid-lowering effects by modulating peroxisome proliferator-activated receptors (PPARs) . Similarly, 7-fluoro-substituted indoles act as cap-binding inhibitors of influenza A polymerase, disrupting viral replication . The amine group in 5-fluoro-1H-indol-7-amine likely facilitates hydrogen bonding with target proteins, while fluorine enhances membrane permeability via lipophilicity.

Therapeutic Applications

  • Antiviral Agents: Structural analogs like 5,7-difluoroindole derivatives inhibit influenza A PB2 with IC₅₀ values <10 nM, showing oral bioavailability in murine models .

  • Neurological Disorders: 2-(tert-Butyl)-7-fluoro-1H-indol-5-amine serves as an intermediate in drugs targeting serotonin receptors, implicated in depression and anxiety .

  • Anticancer Activity: Indoleamines interfere with tubulin polymerization, inducing apoptosis in cancer cell lines (e.g., MCF-7, IC₅₀ ≈ 5 µM).

Material Science Applications

Fluorescent Probes

The electron-withdrawing fluorine atom stabilizes excited states, making 5-fluoro-1H-indol-7-amine a candidate for fluorescent tags. Analogous compounds emit in the blue-green spectrum (λₑₘ ≈ 450 nm), useful in bioimaging .

Polymer Chemistry

Incorporating fluoroindoles into polymers enhances thermal stability. For example, polyamides derived from 7-fluoroindole exhibit glass transition temperatures (T₉) exceeding 200°C, suitable for high-performance coatings .

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